

(2S,3S)-(-)-Bis(diphenylphosphino)butane CAS number and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2S,3S)-(-)-
Bis(diphenylphosphino)butane

Cat. No.: B149224

[Get Quote](#)

An In-depth Technical Guide to (2S,3S)-(-)-Bis(diphenylphosphino)butane

Introduction

(2S,3S)-(-)-Bis(diphenylphosphino)butane, commonly known as (S,S)-Chiraphos, is a chiral diphosphine ligand renowned for its efficacy in asymmetric catalysis. As a C₂-symmetric molecule, its well-defined stereochemistry allows for the synthesis of enantiomerically pure compounds, a critical requirement in the pharmaceutical and fine chemical industries.[1] This ligand forms stable complexes with various transition metals, including rhodium, ruthenium, and palladium, to create highly selective and active catalysts for a range of organic transformations. [2] Its applications are particularly prominent in asymmetric hydrogenation and carbon-carbon bond-forming reactions.[3]

Chemical Structure and Properties

The structure of (S,S)-Chiraphos features a butane backbone with diphenylphosphino groups at the C2 and C3 positions, both possessing S-stereochemistry.

Chemical Structure:

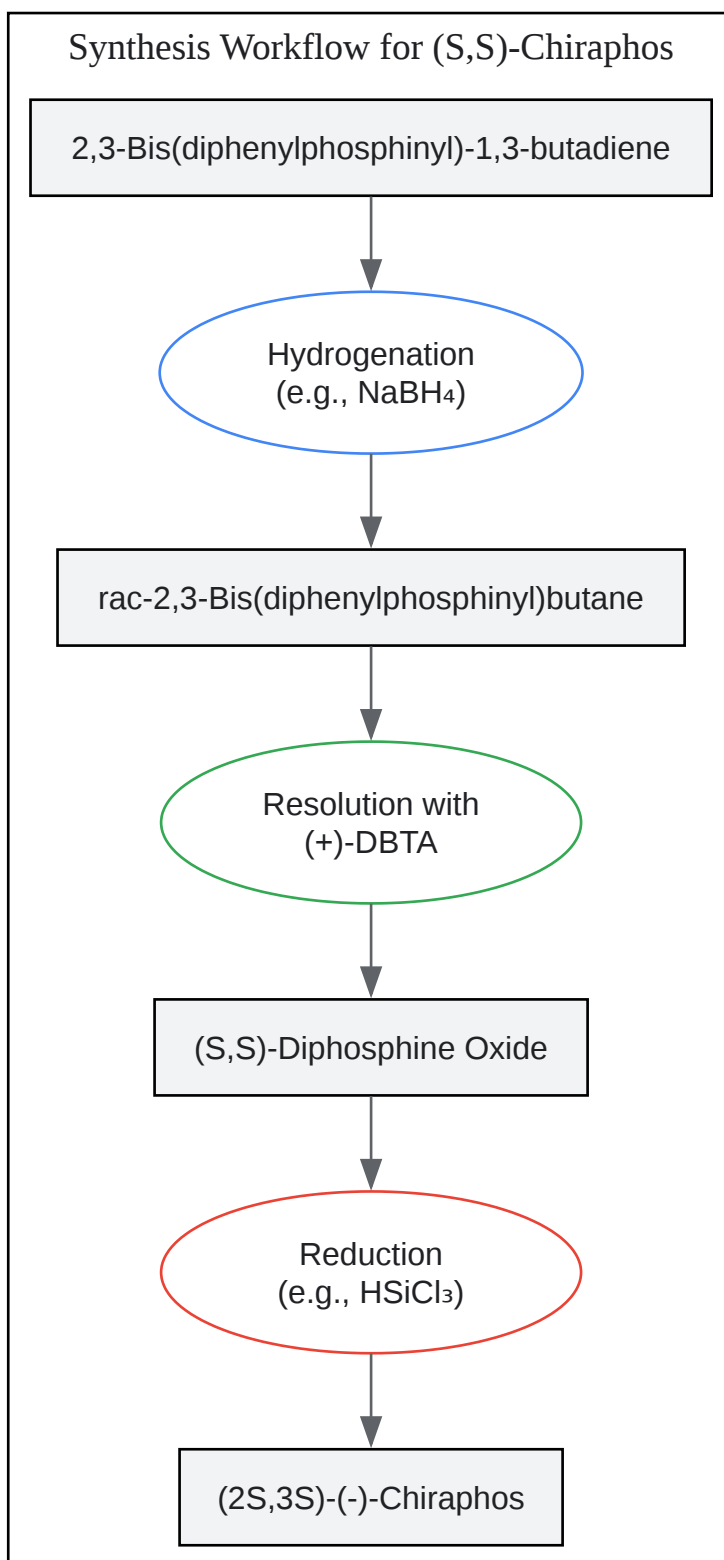
(Simplified representation)

A comprehensive summary of its chemical and physical properties is provided in the table below.

Property	Value
CAS Number	64896-28-2[2]
Molecular Formula	C ₂₈ H ₂₈ P ₂ [1]
Molecular Weight	426.47 g/mol
Appearance	White to off-white solid, powder, or crystals[1][2]
Melting Point	108-110 °C[3] (Lit.), 107-112 °C
Optical Activity	[α] ²² /D -191°, c = 1.5 in chloroform
Synonyms	(S,S)-Chiraphos, (2S,3S)-(-)-2,3-Bis(diphenylphosphino)butane[2]
SMILES String	C--INVALID-LINK-- <chem>P(c1ccccc1)c2ccccc2">C@@HP(c3ccccc3)c4ccccc4</chem>
InChI Key	FWXAUDSWDBGCMN-ZEQRLZLVSA-N

Synthesis Overview

A common synthetic route to enantiomerically pure Chiraphos involves the resolution of a racemic precursor. One established method starts from 2,3-bis(diphenylphosphinyl)-1,3-butadiene.[4] The key steps involve the hydrogenation of this diene to produce racemic 2,3-bis(diphenylphosphinyl)butane. This racemic mixture is then resolved using a chiral resolving agent, such as (2S,3S)-(+)- or (2R,3R)-(-)-2,3-O-dibenzoyltartaric acid (DBTA).[4] Finally, the separated enantiopure phosphine oxides are reduced to the desired **(2S,3S)-(-)-bis(diphenylphosphino)butane** using a reducing agent like trichlorosilane.[4]



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of (S,S)-Chiraphos.

Applications in Asymmetric Catalysis

(S,S)-Chiraphos is a cornerstone ligand in the field of asymmetric catalysis, valued for its ability to induce high enantioselectivity in a variety of chemical reactions.

- **Asymmetric Hydrogenation:** One of its most significant applications is in the rhodium-catalyzed asymmetric hydrogenation of prochiral olefins to produce chiral molecules.^{[5][6]} This method is a powerful tool for manufacturing chiral drugs and their intermediates.^[6] The Rh-(S,S)-Chiraphos complex creates a rigid chiral environment that forces the hydrogen addition to occur on a specific face of the substrate, leading to high enantiomeric excess (ee).
- **Carbon-Carbon Bond Formation:** It serves as an effective ligand in palladium-catalyzed cross-coupling reactions, facilitating the formation of new carbon-carbon bonds with stereochemical control.^{[2][3]}
- **Other Reactions:** The versatility of Chiraphos extends to other catalytic processes, including asymmetric additions to allylic ketals catalyzed by nickel.^[2]

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation

This section details a general experimental procedure for the asymmetric hydrogenation of an olefin using a Rhodium-(S,S)-Chiraphos catalyst. This protocol is representative and may require optimization for specific substrates.

Objective: To synthesize an enantiomerically enriched product via the asymmetric hydrogenation of a prochiral olefin.

Materials:

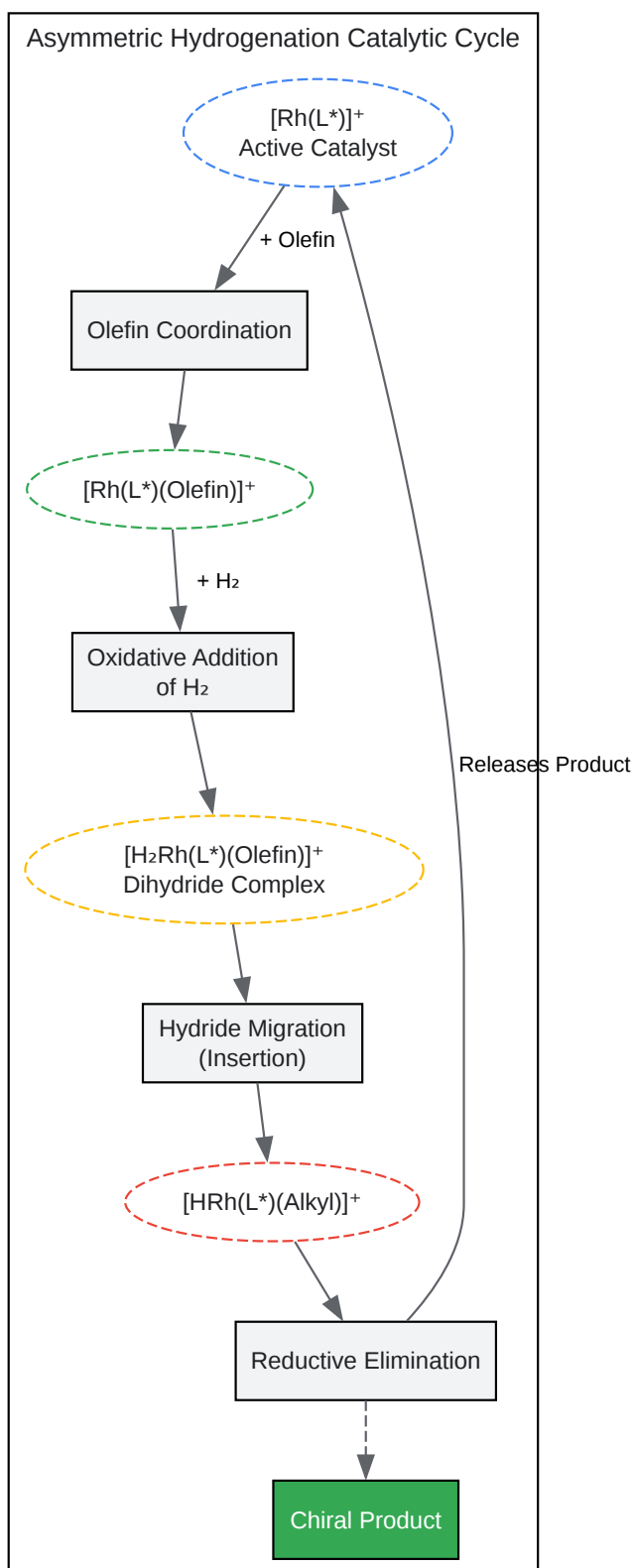
- $[\text{Rh}(\text{cod})_2]\text{BF}_4$ (cod = 1,5-cyclooctadiene)
- **(2S,3S)-(-)-Bis(diphenylphosphino)butane** ((S,S)-Chiraphos)
- Prochiral olefin substrate (e.g., an α -(acylamino)acrylic acid derivative)

- Anhydrous, deoxygenated solvent (e.g., CH_2Cl_2 , THF, or Methanol)
- High-purity hydrogen gas (H_2)
- Parr hydrogenation apparatus or similar high-pressure reactor

Procedure:

- Catalyst Pre-formation:
 - In a glovebox or under an inert atmosphere (N_2 or Ar), add (S,S)-Chiraphos (e.g., 0.022 mmol) to a reaction vessel.
 - Add a solution of $[\text{Rh}(\text{cod})_2]\text{BF}_4$ (e.g., 0.019 mmol) in the chosen solvent (e.g., 1 mL CH_2Cl_2).^[7]
 - Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the active chiral catalyst complex. The solution typically turns a reddish-orange color.
- Hydrogenation Reaction:
 - To the catalyst solution, add the prochiral olefin substrate (e.g., 1.0 mmol).
 - Seal the reaction vessel and transfer it to the hydrogenation apparatus.
 - Purge the system several times with hydrogen gas to remove any residual air.
 - Pressurize the reactor to the desired hydrogen pressure (e.g., 1-10 atm).
 - Commence vigorous stirring and maintain the reaction at a constant temperature (e.g., 25 °C) for the required duration (e.g., 1-24 hours). Reaction progress can be monitored by techniques like TLC or ^1H NMR.
- Work-up and Isolation:
 - Once the reaction is complete, carefully vent the hydrogen gas from the reactor.
 - Purge the system with an inert gas.

- Remove the solvent from the reaction mixture under reduced pressure.
- The crude product can be purified by standard methods, such as column chromatography or recrystallization, to yield the enantiomerically enriched product.
- Analysis:
 - Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC.
 - Confirm the structure of the product using spectroscopic methods (^1H NMR, ^{13}C NMR, MS).



[Click to download full resolution via product page](#)

Caption: A simplified catalytic cycle for Rh-Chiraphos hydrogenation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (2S,3S)-(-)-Bis(diphenylphosphino)butane [myskinrecipes.com]
- 2. (2S,3S)-(-)-BIS(DIPHENYLPHOSPHINO)BUTANE | 64896-28-2 [chemicalbook.com]
- 3. scientificlabs.ie [scientificlabs.ie]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. files.core.ac.uk [files.core.ac.uk]
- To cite this document: BenchChem. [(2S,3S)-(-)-Bis(diphenylphosphino)butane CAS number and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b149224#2s-3s-bis-diphenylphosphino-butane-cas-number-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com